molecular formula C15H14N2O2S B2412878 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 301313-27-9

2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole

Cat. No.: B2412878
CAS No.: 301313-27-9
M. Wt: 286.35
InChI Key: OXVDVBZCVBPDOM-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVDVBZCVBPDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung-Inspired One-Pot Synthesis

The Madelung indole synthesis, traditionally involving cyclization of N-aryl amides under basic conditions, has been adapted for the preparation of 3-substituted indoles. A modified one-pot protocol described by utilizes N-(2-(bromomethyl)phenyl)-N-phenylbenzamide as a precursor, undergoing bromination followed by nucleophilic substitution with p-toluenesulfinate or cyanide. For 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, this approach could involve:

  • Bromination of N-(2-methylphenyl)amide : Introducing a bromomethyl group at the benzylic position using sodium p-toluenesulfinate or similar agents in dimethyl sulfoxide (DMSO) at 100°C.
  • Nucleophilic substitution with thiophen-2-yl-nitroethyl : Replacing the bromine with a 2-nitro-1-(thiophen-2-yl)ethyl group. This step may require a nitroethyl-thiophene nucleophile, synthesized via condensation of thiophen-2-ylacetaldehyde with nitromethane under acidic conditions.
  • Cyclization with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) : Facilitating intramolecular cyclization in DMSO at elevated temperatures to form the indole core.

Key challenges include steric hindrance from the 2-methyl group and ensuring regioselectivity during nitroethyl-thiophene incorporation. Optimizing equivalents of DBN (3 equiv) and reaction duration (12–24 h) could improve yields beyond the 90% reported for analogous 3-tosylindoles.

Palladium-Catalyzed C–H Activation and Bisamination

Pd-catalyzed indole synthesis, as demonstrated in, offers a versatile route for constructing polysubstituted indoles from vinyl bromides. For the target compound:

  • Vinyl bromide preparation : Synthesizing 2-(2-nitro-1-(thiophen-2-yl)ethyl)-1-bromo-1-methylvinylbenzene via Heck coupling between thiophen-2-ylacetylene and o-bromostyrene derivatives.
  • Bisamination with diaziridinone : Employing Pd(OAc)₂ as a catalyst with Xantphos ligand in toluene at 80°C to induce C–H activation and cyclization. This step forms the indole ring while introducing the 2-nitroethyl-thiophene moiety.

This method benefits from mild conditions and compatibility with nitro groups, which are often sensitive to reduction. The reaction’s scalability and yield (reported up to 85% for similar substrates) depend on ligand choice and bromide precursor purity.

Fischer Indole Synthesis with Customized Ketones

The Fischer indole synthesis, a classical route involving condensation of arylhydrazines with ketones, can be tailored for this molecule:

  • Synthesis of 2-nitro-1-(thiophen-2-yl)propan-1-one : Reacting thiophen-2-ylacetaldehyde with nitromethane in the presence of ammonium acetate, followed by oxidation to the ketone.
  • Condensation with 2-methylphenylhydrazine : Heating the ketone with 2-methylphenylhydrazine in acetic acid or ethanol under reflux to form the indole skeleton.

Regioselectivity challenges arise due to competing formation of 2- versus 3-substituted indoles. Employing low-temperature conditions (0–10°C) and excess hydrazine, as seen in, may favor the desired 3-substituted product.

Post-Functionalization of Preformed Indole Cores

For late-stage diversification, 2-methylindole can be functionalized at the 3-position:

  • Friedel-Crafts alkylation : Using 2-nitro-1-(thiophen-2-yl)ethyl bromide in the presence of AlCl₃ or FeCl₃. This electrophilic substitution requires careful control of Lewis acid stoichiometry to avoid over-alkylation.
  • Nitro group introduction : If the ethyl-thiophene group lacks the nitro moiety, nitration can be performed post-alkylation using mixed HNO₃/H₂SO₄ at 0°C.

This approach offers modularity but risks poor regiochemical outcomes and side reactions at the indole nitrogen.

Purification and Isolation Techniques

High-purity indole derivatives necessitate robust purification strategies. Patent CN105646324A outlines a method leveraging differential reactivity of indole impurities with sodium bisulfite:

  • Adduct formation : Treating crude product with sodium bisulfite to form 2-sulfonate indoline, leaving non-reactive impurities like 3-methylindole uncomplexed.
  • Alkaline hydrolysis : Releasing purified indole via reflux with NaOH or KOH, yielding >99.5% purity.

Applying this to the target compound would require verifying the inertness of the 2-nitro-1-(thiophen-2-yl)ethyl group under bisulfite conditions.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
Madelung one-pot DBN, DMSO 100°C, 24 h ~90% High atom economy Steric hindrance at 3-position
Pd-catalyzed Pd(OAc)₂, Xantphos 80°C, toluene ~85% Tolerance for nitro groups Cost of Pd catalysts
Fischer indole Acetic acid, reflux 12–24 h ~75% Classical, well-understood Regioselectivity issues
Post-functionalization AlCl₃, alkylating agents 0–25°C, CH₂Cl₂ ~65% Modularity Competing N-alkylation

Chemical Reactions Analysis

2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The indole scaffold is a prominent feature in many pharmaceuticals. The compound under discussion has been evaluated for its antitumor and antimicrobial activities:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole were tested against human tumor cells, showing promising results with mean growth inhibition values in the low micromolar range .
Compound Cell Line Tested Mean GI50 (μM) Mechanism of Action
This compoundA549 (Lung)15.72Induction of apoptosis
Similar Indole DerivativeMCF7 (Breast)12.53Cell cycle arrest

Antimicrobial Properties

Research has shown that certain nitro-substituted indoles possess antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Materials Science

Indoles are also explored for their applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) . The unique electronic properties conferred by the thiophene group make this compound suitable for such applications.

Case Study 1: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute utilized a panel of over sixty cancer cell lines to evaluate the cytotoxicity of various indole derivatives, including those similar to 2-methyl-3-[2-nitro-1-(thiophen-2-y)ethyl]-1H-indole. Results indicated that these compounds could significantly inhibit cell proliferation, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Synthesis and Characterization

A synthetic route was developed for creating derivatives of the compound, focusing on optimizing yield and purity through various reaction conditions. Characterization techniques such as NMR and LC-MS confirmed the successful synthesis and provided insights into the compound's stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole include other indole derivatives and thiophene-containing compounds. Some examples are:

The uniqueness of this compound lies in its combined indole and thiophene structures, which confer a unique set of chemical and biological properties .

Biological Activity

2-Methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C21H18N2O2S
  • Molecular Weight : 362.45 g/mol
  • CAS Number : 1998197-39-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

CompoundMIC (μg/mL)Pathogen
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole0.22 - 0.25Staphylococcus aureus
Other derivativesVariesVarious pathogens

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives exhibit potent inhibition of inflammatory cytokines and protein denaturation, with IC50 values around 34.1 μg/mL when compared to standard drugs like diclofenac sodium .

CompoundInhibition (%) at 1 mM
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole93.80%
Diclofenac Sodium90.21%

Anticancer Activity

The anticancer potential of indole derivatives has been a focal point in recent research. Specific studies have highlighted that certain indole derivatives can inhibit cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines, such as HL60 and HCT116 .

Cell LineIC50 (nM)Compound
HL608.3Indole derivative
HCT1161.3Indole derivative

Study on Antimicrobial Properties

In a comprehensive study evaluating the antimicrobial activity of various indole derivatives, compound 7b was identified as the most effective with significant bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis. The study utilized time-kill assays to confirm the efficacy of these compounds in inhibiting biofilm formation and bacterial growth .

Evaluation of Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of several indole compounds through their ability to inhibit TNF-alpha levels. The results showed that these compounds significantly reduced inflammation markers compared to standard treatments, suggesting their potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions involving indole precursors. Key approaches include:

  • Palladium/Rhodium-mediated cross-coupling : For introducing the thiophene substituent, Pd-catalyzed Suzuki-Miyaura or Rh-mediated C–H activation can be employed .
  • Electrophilic substitution : Nitration at the ethyl position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Multi-component reactions : Refluxing in acetic acid with sodium acetate as a base (3–5 hours) promotes cyclization and nitro group stability .

Q. Critical Conditions :

  • Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., nitrovinylindole precursors) .

Q. Table 1: Synthetic Method Comparison

MethodCatalyst/ReagentsYield (%)Reference
Pd-mediated couplingPd(OAc)₂, XPhos65–75
Electrophilic nitrationHNO₃/H₂SO₄50–60
Acetic acid refluxNaOAc, 110°C70–80

Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure and stereochemistry of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a DCM/hexane mixture .
  • Data collection : Use a Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K .
  • Refinement : SHELXL-2018/3 refines positional parameters, anisotropic displacement, and hydrogen bonding. Key metrics:
    • R-factor < 0.05 for high reliability.
    • Dihedral angles : Confirm planarity of the indole moiety (deviation < 0.02 Å) and orientation of the nitro-thiophene group (dihedral angle ~78° with the indole ring) .
  • Hydrogen bonding : Identify N–H⋯O and C–H⋯O interactions using Mercury 4.3.1 for visualization .

Q. Table 2: Crystallographic Data

ParameterValueReference
Space groupTetragonal, I41/a
a, c (Å)23.3474, 12.8536
V (ų)7006.5

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data, such as discrepancies in dihedral angles or hydrogen bonding patterns?

Methodological Answer:

  • Validation tools : Use PLATON (ADDSYM) to check for missed symmetry and SHELXLE for twinning analysis .
  • Comparative analysis : Cross-reference with similar structures (e.g., 3-(thiophen-2-ylmethyl)-1H-indole) to validate angular deviations .
  • Hydrogen bond ambiguity : Employ Hirshfeld surface analysis (CrystalExplorer) to distinguish weak interactions from noise .

Example : In the title compound, the propyne-substituted phenyl ring’s torsion angle (C16–C17–O3–C18 = 7.2°) was validated against analogous structures in the Cambridge Structural Database (CSD) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound, particularly in targeting receptors like CRTH2 or cannabinoid receptors?

Methodological Answer:

  • In vitro assays :
    • CRTH2 antagonism : Measure cAMP levels in HEK293 cells transfected with CRTH2 receptors .
    • Cannabinoid receptor modulation : Use radioligand binding assays (e.g., [³H]CP55,940 for CB1) to assess allosteric activity, as seen in analog ZCZ011 .
  • Structural modifications :
    • Vary the nitro group position to assess electron-withdrawing effects on receptor affinity.
    • Replace thiophene with furan/pyridine to study heterocycle specificity .

Key Metrics : IC₅₀ values, ligand efficiency (LE), and selectivity ratios against off-target receptors.

Q. What methodological considerations are critical when analyzing non-covalent interactions (e.g., π-π stacking, hydrogen bonds) in the crystal lattice using computational tools?

Methodological Answer:

  • Software : Mercury’s Materials Module identifies π-π interactions (distance < 4.0 Å) and hydrogen bonds (D–H⋯A angle > 120°) .
  • Packing similarity : Compare with CSD entries using Packing Similarity (Mercury) to identify conserved motifs .
  • Energy frameworks : Use CrystalExplorer to quantify interaction energies (electrostatic, dispersion) .

Example : In the title compound, bifurcated C–H⋯O interactions (2.8–3.2 Å) stabilize the nitro group’s orientation .

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